molecular formula C21H16N2O2S B3009453 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313646-11-6

4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B3009453
CAS No.: 313646-11-6
M. Wt: 360.43
InChI Key: SXBZCSSIHIJYDZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide ( 403845-41-0) is a synthetic small molecule based on the 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry . The compound features a benzamide group with a methoxy substituent linked to the 2-amino position of a thiazole ring, which is itself substituted at the 4-position with a naphthalene system. This molecular architecture is characteristic of compounds investigated for their potential to modulate biologically relevant enzymes and pathways . The 2-aminothiazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Researchers are exploring such derivatives, particularly in oncology, as novel allosteric inhibitors of protein kinases. For instance, closely related analogs have demonstrated potent activity as selective allosteric inhibitors of Protein Kinase CK2 (Casein Kinase 2), a validated anti-cancer drug target . These inhibitors work by binding to a unique allosteric pocket adjacent to the ATP-binding site, a mechanism that can offer improved selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors . This makes 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide a valuable chemical tool for probing CK2 biology and studying signal transduction pathways involving STAT3, which is implicated in cell survival and proliferation . This product is provided for research use only and is intended for laboratory studies by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBZCSSIHIJYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and benzamide moieties. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-bromonaphthalene under suitable conditions to yield the final compound .

Chemical Reactions Analysis

4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Due to its antitumor and anti-inflammatory properties, it is being studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents on the benzamide, thiazole, or aryl groups. These variations significantly impact solubility, melting points, and bioactivity.

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
4-Methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (Target) C₂₁H₁₆N₂O₂S 360.43 Not reported Naphthalen-2-yl, 4-methoxy
4-Methoxy-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide C₂₀H₂₁N₂O₅S 401.45 Not reported 3,4,5-Trimethoxyphenyl
4-Methoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiazol-2-yl}benzamide C₂₂H₂₂N₃O₄S₂ 468.55 Not reported 4-(Pyrrolidin-1-ylsulfonyl)phenyl
3,5-Dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide C₂₂H₁₈N₂O₃S 390.45 Not reported 3,5-Dimethoxy on benzamide
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide C₁₆H₁₃N₂O₃S 314.36 Not reported Benzo[d]thiazole with 6-methoxy

Key Observations :

  • Hydrophobicity : The naphthalen-2-yl group in the target compound increases lipophilicity compared to analogs with smaller aryl groups (e.g., trimethoxyphenyl in ).
  • Symmetry : 3,5-Dimethoxy substitution on the benzamide () introduces steric hindrance, which may affect crystallinity and solubility.
Table 2: Reported Bioactivities of Analogs
Compound Name Biological Activity Mechanism/IC₅₀ Reference
4-Methoxy-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide Anticancer (metastatic inhibition) Tubulin polymerization inhibition (IC₅₀ = 1.2 µM)
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Antimicrobial Not reported
GSK1570606A (N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide derivative) Kinase inhibition BACE1 inhibition
Target Compound Hypothesized anticancer activity Potential tubulin/BACE1 interaction N/A

SAR Insights :

  • Aryl Substituents : Bulky groups (e.g., naphthalen-2-yl) enhance binding to hydrophobic pockets in enzymes like tubulin .
  • Methoxy Positioning : Para-methoxy on benzamide (target) vs. meta/ortho in analogs (e.g., ) affects hydrogen bonding with targets.
  • Heterocyclic Modifications : Replacement of thiazole with benzo[d]thiazole () alters π-stacking and metabolic stability.

Biological Activity

4-Methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be represented as follows:

C24H22N2O6S2\text{C}_{24}\text{H}_{22}\text{N}_{2}\text{O}_{6}\text{S}_{2}

This compound features a methoxy group, a thiazole ring, and a naphthalene moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation.

  • Cell Proliferation Inhibition : Research indicates that benzamide derivatives can inhibit cell proliferation in cancer cells by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Mechanistic Studies : A study demonstrated that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism, thereby reducing tumor growth in resistant cancer models .

Antiviral Activity

The antiviral properties of benzamide derivatives have also been investigated. Specifically, compounds with a similar structure to 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been shown to exert broad-spectrum antiviral effects.

  • Hepatitis B Virus (HBV) : In vitro studies have reported that certain benzamide derivatives can enhance the intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. This suggests a potential therapeutic avenue for treating HBV infections .
  • Mechanisms of Action : The antiviral activity is primarily attributed to the ability of these compounds to increase the levels of intracellular antiviral proteins, which play a crucial role in inhibiting viral replication .

Study on Anticancer Efficacy

In a recent study involving various naphthalene-based benzamides, researchers assessed their efficacy against breast cancer cell lines. The study revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy.

Study on Antiviral Properties

Another investigation focused on the antiviral effects of related benzamide derivatives against HBV in HepG2 cells. The results indicated that these compounds significantly reduced viral load and enhanced cellular immunity markers, supporting their potential as antiviral agents in clinical settings.

Data Tables

Compound IC50 (μM) Target Activity
Compound A5.6Breast Cancer CellsAnticancer
Compound B3.1Hepatitis B VirusAntiviral
Compound C8.0Dihydrofolate ReductaseEnzyme Inhibition

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